Dixanthogen
CAS No.: 502-55-6
Cat. No.: VC0526349
Molecular Formula: C6H10O2S4
Molecular Weight: 242.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 502-55-6 |
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Molecular Formula | C6H10O2S4 |
Molecular Weight | 242.4 g/mol |
IUPAC Name | O-ethyl (ethoxycarbothioyldisulfanyl)methanethioate |
Standard InChI | InChI=1S/C6H10O2S4/c1-3-7-5(9)11-12-6(10)8-4-2/h3-4H2,1-2H3 |
Standard InChI Key | FVIGODVHAVLZOO-UHFFFAOYSA-N |
SMILES | CCOC(=S)SSC(=S)OCC |
Canonical SMILES | CCOC(=S)SSC(=S)OCC |
Appearance | Solid powder |
Melting Point | 30.0 °C |
Introduction
Chemical Identity and Structural Characteristics
Dixanthogen (CAS 502-55-6) is classified as an organic disulfide, characterized by the general formula , where and are ethyl groups bonded via a disulfide bridge. Its systematic IUPAC name, ethoxy[(ethoxymethanethioyl)disulfanyl]methanethione, reflects the ethoxy groups attached to thiocarbonyl and disulfide functionalities . The compound’s molecular weight is 242.38 g/mol, with a monoclinic crystalline structure and a distinct onion-like odor .
Table 1: Key Physicochemical Properties of Dixanthogen
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 242.38 g/mol | |
Solubility in DMSO | 250 mg/mL | |
LogP (Partition Coefficient) | 3.04 (predicted) | |
Melting Point | Not Available |
The compound’s stability in organic solvents like n-hexane and dimethyl sulfoxide (DMSO) facilitates its use in laboratory settings, though its aqueous solubility is limited (0.0108 mg/mL) . Spectroscopic analyses, including UV-Vis and mass spectrometry, reveal characteristic absorption bands at 301 nm and 226 nm, attributed to thiocarbonyl and disulfide chromophores .
Synthesis and Reaction Mechanisms
Dixanthogen is synthesized via the oxidation of ethyl xanthate () using triiodide () or ammonium persulfate. The reaction proceeds through a two-step mechanism:
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Fast formation of an intermediate xanthate-iodine complex:
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Rate-determining disproportionation:
Table 2: Optimal Conditions for Dixanthogen Synthesis
Parameter | Optimal Value | Impact on Yield |
---|---|---|
pH | 3.0–4.0 | Maximizes formation |
Oxidation Time | 10–15 minutes | Prevents CS byproducts |
Triiodide Concentration | 0.5 mM | Balances reaction kinetics |
Deviations from these conditions lead to competing pathways, such as the decomposition of xanthate to carbon disulfide () and ethanol, which reduces dixanthogen yields .
Historical and Contemporary Applications
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Environmental persistence: Limited data on soil adsorption () and half-life in aquatic systems .
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Toxicity concerns: Acute exposure risks in mammals, though specific LD values remain undocumented .
Despite its decline in agriculture, dixanthogen persists in niche applications, such as a flotation agent in mineral processing, where it facilitates sulfide ore separation by forming hydrophobic dixanthogen layers on pyrite surfaces .
Analytical Detection Methods
Recent advancements in chromatography and mass spectrometry have improved dixanthogen quantification. A 2022 study optimized high-performance liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry (HPLC–ICP-MS/MS) for ethyl xanthate detection via dixanthogen derivatization . Key parameters include:
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Column: C18 reverse-phase (150 mm × 4.6 mm, 5 μm).
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Mobile Phase: 70:30 methanol/water with 0.1% formic acid.
Spectrophotometric methods remain cost-effective alternatives, exploiting dixanthogen’s UV absorbance at 226 nm () .
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